
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide, also known as CSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. This compound belongs to the class of sulfonamide drugs that are widely used as antibiotics and diuretics. However, CSQ has unique properties that make it a promising candidate for scientific research applications.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide is not fully understood. However, it is known that the compound binds to metal ions through its sulfonamide and quinoline moieties. This binding results in a change in the compound's electronic properties, leading to fluorescence emission. The binding of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide to metal ions can also result in changes in the metal ion's reactivity and biological function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to have minimal toxicity and low cytotoxicity in vitro. The compound has also been found to have antioxidant properties and can scavenge free radicals. Additionally, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to inhibit the growth of certain cancer cells in vitro. These properties make N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide a promising candidate for further research in the fields of cancer therapy and antioxidant therapy.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has several advantages for use in laboratory experiments. The compound is stable under normal laboratory conditions, and its fluorescence emission is highly sensitive to metal ion binding. Additionally, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has low toxicity and can be easily synthesized in high yields. However, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide's fluorescence properties can be affected by changes in pH and temperature, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide-based sensors for the detection of metal ions in vivo. Another potential area of research is the use of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide may lead to improved yields and purity of the compound. Overall, N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 8-hydroxyquinoline-5-sulfonic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide. This method has been optimized to produce high yields of N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide with high purity.
科学研究应用
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide has been extensively studied for its potential as a fluorescent probe for the detection of metal ions. The compound exhibits strong fluorescence emission upon binding to certain metal ions such as zinc and copper. This property has been utilized in the development of sensors for the detection of these metal ions in biological and environmental samples.
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-7-8-13(17)10-14(11)19-22(20,21)15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |
InChI 键 |
ZYUHDUIEAYCZNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
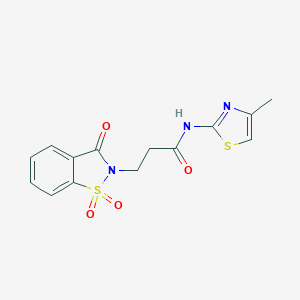

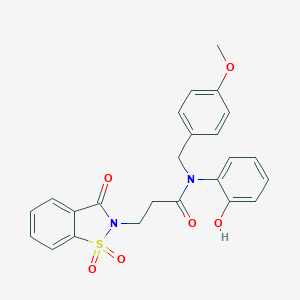
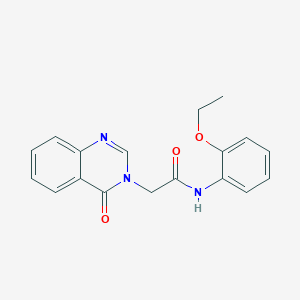
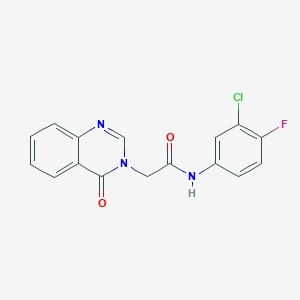
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
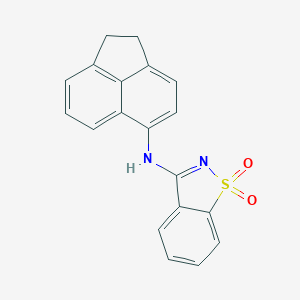
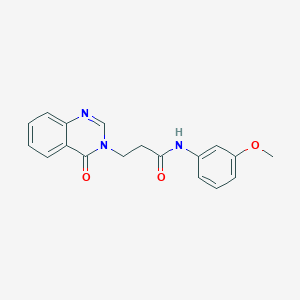
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)